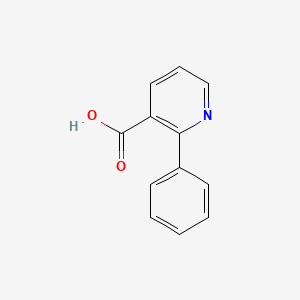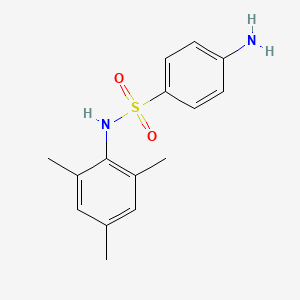
4-氨基-N-间甲苯基苯磺酰胺
描述
4-Amino-N-mesitylbenzenesulfonamide is an organic compound with the molecular formula C15H18N2O2S and a molecular weight of 290.39 g/mol . It is a derivative of benzenesulfonamide, featuring an amino group and a mesityl group attached to the benzene ring.
科学研究应用
4-Amino-N-mesitylbenzenesulfonamide has several scientific research applications:
作用机制
Target of Action
It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Mode of Action
It is known that sulfonamides, a class of drugs to which this compound belongs, generally act as inhibitors of enzymes involved in the synthesis of folic acid, a crucial component for dna replication in bacteria
Biochemical Pathways
Given its potential role as a sulfonamide, it may interfere with the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
Based on the general action of sulfonamides, it can be inferred that the compound might inhibit bacterial growth by interfering with folic acid synthesis .
生化分析
Biochemical Properties
4-Amino-N-mesitylbenzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . The interaction between 4-Amino-N-mesitylbenzenesulfonamide and carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of its catalytic activity .
Cellular Effects
4-Amino-N-mesitylbenzenesulfonamide has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, 4-Amino-N-mesitylbenzenesulfonamide has been shown to inhibit the synthesis of folic acid, a crucial component for DNA synthesis and repair . This inhibition leads to a decrease in bacterial growth and proliferation. Additionally, in mammalian cells, 4-Amino-N-mesitylbenzenesulfonamide can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 4-Amino-N-mesitylbenzenesulfonamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase and dihydropteroate synthase . By binding to the active sites of these enzymes, 4-Amino-N-mesitylbenzenesulfonamide prevents the normal substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity. This inhibition can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-N-mesitylbenzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Amino-N-mesitylbenzenesulfonamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term exposure to 4-Amino-N-mesitylbenzenesulfonamide in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of 4-Amino-N-mesitylbenzenesulfonamide vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, 4-Amino-N-mesitylbenzenesulfonamide can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies .
Metabolic Pathways
4-Amino-N-mesitylbenzenesulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. One of the key pathways affected by 4-Amino-N-mesitylbenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, the compound disrupts the production of folic acid, leading to a decrease in nucleotide synthesis and bacterial growth . Additionally, 4-Amino-N-mesitylbenzenesulfonamide can influence other metabolic pathways related to amino acid and nucleotide metabolism .
Transport and Distribution
The transport and distribution of 4-Amino-N-mesitylbenzenesulfonamide within cells and tissues involve interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-Amino-N-mesitylbenzenesulfonamide can bind to specific proteins, affecting its localization and accumulation. For example, it has been observed to bind to albumin in the bloodstream, facilitating its transport to various tissues . The distribution of 4-Amino-N-mesitylbenzenesulfonamide within tissues can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 4-Amino-N-mesitylbenzenesulfonamide is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 4-Amino-N-mesitylbenzenesulfonamide has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of 4-Amino-N-mesitylbenzenesulfonamide can also influence its interactions with other biomolecules and its overall biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-mesitylbenzenesulfonamide typically involves the reaction of mesitylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency .
化学反应分析
Types of Reactions
4-Amino-N-mesitylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are frequently used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides, depending on the specific reagents and conditions used .
相似化合物的比较
Similar Compounds
4-Aminobenzenesulfonamide: Lacks the mesityl group, making it less bulky and potentially less selective in its interactions.
N-Mesitylbenzenesulfonamide: Lacks the amino group, which may reduce its reactivity in certain chemical reactions.
Uniqueness
4-Amino-N-mesitylbenzenesulfonamide is unique due to the presence of both the amino and mesityl groups, which confer specific chemical and biological properties. The mesityl group provides steric hindrance, potentially increasing selectivity in biological interactions, while the amino group enhances its reactivity in chemical reactions .
属性
IUPAC Name |
4-amino-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-8-11(2)15(12(3)9-10)17-20(18,19)14-6-4-13(16)5-7-14/h4-9,17H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMADYXUVVGVFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342771 | |
| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294885-71-5 | |
| Record name | 4-Amino-N-mesitylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline](/img/structure/B1361037.png)


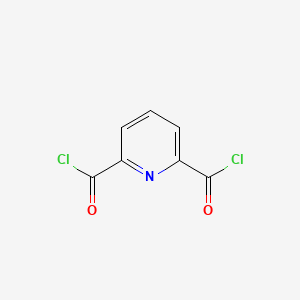
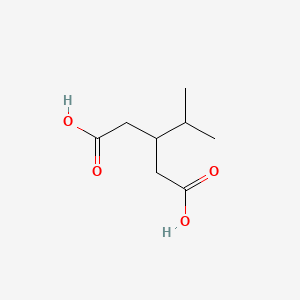
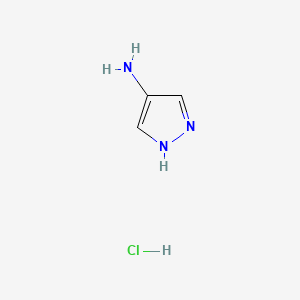
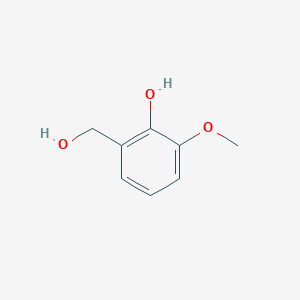



![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)


